3,4-Dichloro-5-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that integrates a benzene ring fused with a pyrazole ring. The compound features two chlorine atoms at positions 3 and 4, and a methoxy group at position 5 of the indazole ring. Its molecular formula is with a molecular weight of approximately 205.04 g/mol. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities.
The synthesis and properties of 3,4-Dichloro-5-methoxy-1H-indazole have been documented in various scientific literature. The compound can be synthesized through specific chemical reactions involving indazole derivatives and halogenated compounds.
3,4-Dichloro-5-methoxy-1H-indazole is classified as an indazole derivative. Indazoles are known for their diverse biological activities, making this compound relevant in pharmaceutical research.
The synthesis of 3,4-Dichloro-5-methoxy-1H-indazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes:
The reaction may require specific catalysts or solvents to optimize yield and purity. Continuous flow reactors can be employed for industrial-scale production to enhance efficiency.
3,4-Dichloro-5-methoxy-1H-indazole can participate in several types of chemical reactions:
The mechanism of action for 3,4-Dichloro-5-methoxy-1H-indazole involves its interaction with specific biological targets. It is believed to inhibit certain enzymes or receptors, which may lead to biological effects such as:
3,4-Dichloro-5-methoxy-1H-indazole has several applications in scientific research:
The indazole nucleus represents a privileged structural motif in medicinal chemistry due to its exceptional versatility in drug design and capacity for diverse biological target engagement. This bicyclic aromatic system—comprising a benzene ring fused to a pyrazole ring—exhibits favorable physicochemical properties, metabolic stability, and distinct hydrogen bonding capabilities through its annular nitrogen atoms (N1 and N2). The 1H-indazole tautomer predominates (>99% abundance) in biological systems due to its ~3.2 kcal/mol thermodynamic stability advantage over the 2H-form, enabling predictable binding interactions [2] [7].
Clinically significant indazole derivatives include:
Table 1: Clinically Utilized Indazole-Based Therapeutics
Compound | Primary Target | Therapeutic Application | Key Structural Features |
---|---|---|---|
Pazopanib | VEGFR/PDGFR/FGFR | Renal cell carcinoma | 5-Methyl-N⁺-oxide indazole |
Axitinib | VEGFR | Advanced renal cancer | 5-Methoxy-3-substituted indazole |
Niraparib | PARP1/2 | Ovarian cancer | Unsubstituted indazole core |
Benzydamine | Inflammatory mediators | Mucosal inflammation | 3-Methoxy-1-benzyl indazole |
These agents demonstrate the scaffold’s adaptability across therapeutic areas—particularly oncology—where kinase and DNA repair inhibition predominate [1] [3]. The indazole nucleus facilitates π-stacking with kinase hinge regions while its hydrogen-bonding features (N1-H as donor, N2 as acceptor) enable bidentate interactions critical for ATP-competitive inhibition. Additionally, indazole’s balanced lipophilicity (logP ~2.1 for unsubstituted) enhances membrane permeability while maintaining aqueous solubility—properties essential for oral bioavailability [4] [6].
The strategic incorporation of 3,4-dichloro and 5-methoxy substituents transforms the indazole core into a specialized pharmacophore with optimized electronic, steric, and hydrophobic properties. These modifications synergistically enhance target affinity and selectivity through three primary mechanisms:
Table 2: Substituent Contributions to Molecular Properties
Substituent | Electronics | Steric Occupancy (ų) | Lipophilicity (π) | Biological Impact |
---|---|---|---|---|
3-Cl | Strong σ-acceptor | 13.7 | 0.71 | Halogen bonding to backbone carbonyls |
4-Cl | Moderate σ-acceptor | 13.7 | 0.71 | Hydrophobic pocket filling |
5-OMe | Strong +R donor | 15.9 | -0.04 | H-bond acceptor; CH-π interactions; solubility mod |
Kinase profiling studies reveal that 3,4-dichloro-5-methoxy-1H-indazole derivatives inhibit FGFR1 at IC₅₀ = 0.8–5.5 μM—significantly lower than unsubstituted analogues (IC₅₀ >100 μM)—demonstrating the pharmacophoric advantage [6]. Computational analyses confirm a 3.2-fold increase in binding energy (-9.8 kcal/mol vs. -6.7 kcal/mol) compared to 5-methoxy-indazole alone when docked in FGFR1, attributable to complementary halogen bonding and van der Waals contacts [4].
Bioactivity profiles vary dramatically based on substitution patterns, underscoring the precision required in indazole derivatization:
3,5-Dichloro-1H-indazole: Exhibits enhanced VEGFR2 inhibition (IC₅₀ = 7.3 nM) over 3,4-dichloro analogues due to symmetric halogen positioning enabling bidentate hinge region binding. However, it shows increased hERG liability (IC₅₀ = 1.8 μM) attributed to enhanced lipophilicity (clogP = 3.9) [4] [7].
5-Methoxy-3-methyl-1H-indazole: Retains FGFR1 affinity (IC₅₀ = 13.2 μM) but loses selectivity over PKA due to methyl’s inability to form halogen bonds. The compound demonstrates 18-fold lower potency than 3-chloro-5-methoxy analogue against VEGFR2 [6].
4,7-Dichloro-1H-indazole: Shows attenuated kinase inhibition despite similar clogP (3.1) because chlorine at C7 disrupts coplanarity with the pyrazole ring, diminishing π-stacking efficiency. The twisted conformation increases steric clash in ATP-binding sites [7].
5-Methoxy-1H-indazole-3-carboxylic acid: Demonstrates antibacterial activity against Gram-positive pathogens (MIC = 8 μg/mL) but lacks kinase affinity due to the ionized carboxylate disrupting hydrophobic pocket binding [2] [3].
Table 3: Bioactivity Comparison of Key Indazole Derivatives
Compound | VEGFR2 IC₅₀ (nM) | FGFR1 IC₅₀ (μM) | clogP | Selectivity Index (VEGFR2/FGFR1) | Key Limitation |
---|---|---|---|---|---|
3,4-Dichloro-5-methoxy-1H-indazole | 34.5 | 5.5 | 2.8 | 159x | Moderate CYP3A4 inhibition |
3,5-Dichloro-1H-indazole | 7.3 | 12.1 | 3.9 | 1658x | hERG liability (IC₅₀=1.8μM) |
5-Methoxy-3-methyl-1H-indazole | 1240 | 13.2 | 2.1 | 0.09x | Low target selectivity |
4,7-Dichloro-1H-indazole | 890 | >100 | 3.1 | <0.01x | Poor kinase binding efficiency |
Unsubstituted 1H-indazole | >10,000 | >100 | 2.1 | - | Insufficient potency |
The 3,4-dichloro-5-methoxy pattern uniquely balances potency, selectivity, and drug-like properties:
This specific substitution arrangement enables the compound to overcome limitations of related structures—excessive lipophilicity in dihalogenated indazoles or insufficient potency in mono-substituted variants—making it a versatile building block for kinase-targeted therapeutics.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3